5,5-ジベンジルイミダゾリジン-2,4-ジオン

説明

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives involves several strategies, including catalytic hydrogenation and Knoevenagel condensation reactions. For example, derivatives have been prepared by the catalytic hydrogenation of corresponding benzylidene compounds, showcasing the diversity in synthetic methodologies for these compounds (Wessels, Schwan, & Pong, 1980). Additionally, the synthesis involving oxidative dethionation using diacetoxyiodobenzene in ethanol demonstrates the chemical versatility and adaptability in creating specific imidazolidine-2,4-dione derivatives (Singh & Devi, 2017).

Molecular Structure Analysis

The molecular structure and stability of imidazolidine-2,4-dione derivatives are significantly influenced by electron delocalization. Studies have shown that N-heterocyclic carbenes (NHCs) with increased π-acceptor character, featuring N-fluorophenyl substituents, provide insights into the stability and structure of these compounds. The molecular structure is highly affected by the π-framework extending over carbonyl moieties, indicating the role of electron delocalization in defining the reactivity and stability of these molecules (Hobbs et al., 2010).

Chemical Reactions and Properties

Imidazolidine-2,4-diones undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the reductive coupling and metathesis reactions have been used to create new derivatives, showcasing the compound's versatility in chemical synthesis and modification (Zhao et al., 2014).

科学的研究の応用

抗菌剤

5,5-ジベンジルイミダゾリジン-2,4-ジオン: は、抗菌特性を持つハイブリッド化合物の開発における可能性について研究されています。 研究によると、オキサゼピン、ジアゼピン、キナゾリンなどのヘテロ環系と組み合わせると、特に大腸菌に対して強力な抗菌活性を示すことが示されています .

抗てんかん薬開発

この化合物は、よく知られた抗てんかん薬であるフェニトインと構造的に関連しています。これは、部分発作および全般発作の制御に不可欠な脳のナトリウムチャネルを阻害することによって作用します。 5,5-ジベンジルイミダゾリジン-2,4-ジオンの改変により、新しい抗けいれん薬の開発につながる可能性があります .

抗がん研究

5,5-ジベンジルイミダゾリジン-2,4-ジオンの誘導体は、潜在的な抗がん剤として調査されています。 この化合物の構造改変は、治療の可能性を高め、腫瘍の増殖を効果的に抑制するために検討されています .

プロテオミクス研究

この化合物は、プロテオミクス研究アプリケーション用に購入できます。これは、タンパク質とその機能の研究における使用を示しています。 これには、タンパク質相互作用、構造、発現の調査が含まれる可能性があります .

薬理学的ハイブリダイゼーション

薬理学的ハイブリダイゼーションの概念は、2つ以上の薬理フォアを融合させて、より優れた薬理学的プロファイルを備えた分子を生み出すことを含みます。5,5-ジベンジルイミダゾリジン-2,4-ジオンは、薬理学的活性を高めたハイブリッド化合物を生成するためのベースとして機能します .

抗ヒスタミン剤および抗アレルギー剤

オキサゼピンなどの5,5-ジベンジルイミダゾリジン-2,4-ジオンに関連する化合物は、その抗ヒスタミン作用と抗アレルギー作用のために製薬分野で確立されています。 この化合物の研究は、これらの用途をさらに促進する可能性があります .

中枢神経系抑制剤

研究によると、5,5-ジベンジルイミダゾリジン-2,4-ジオンと構造が類似した化合物は、中枢神経系抑制剤として作用することが示されています。 これは、鎮静作用を引き起こしたり、不安を治療したりできる薬の開発における可能性を開きます .

鎮痛特性

この化合物の誘導体は、鎮痛特性を持っていることが観察されており、新しい鎮痛薬の開発候補となっています。 これは、炎症が重要な要因である状態に特に関連しています .

Safety and Hazards

The safety information for 5,5-Dibenzylimidazolidine-2,4-dione indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary targets of 5,5-Dibenzylimidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

5,5-Dibenzylimidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of this dual binding mechanism .

Biochemical Pathways

The compound affects the Wnt β-catenin pathway . This pathway is responsible for regulating cell growth and differentiation, and its dysregulation is associated with the progression and development of diverse carcinomas .

Pharmacokinetics

The compound’s molecular weight of 28033 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate cells more effectively.

Result of Action

The binding of 5,5-Dibenzylimidazolidine-2,4-dione to TNKS-1 and TNKS-2 results in the inhibition of these targets . This inhibition disrupts the Wnt β-catenin pathway, potentially leading to the suppression of cell growth and differentiation .

生化学分析

Biochemical Properties

5,5-Dibenzylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways in which these enzymes are involved . For instance, it may interact with proteases, leading to the inhibition of protein degradation. This interaction can be crucial in studying the regulation of protein levels within cells.

Cellular Effects

5,5-Dibenzylimidazolidine-2,4-dione has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by inhibiting or activating specific proteins involved in these pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins. These effects can have significant implications for cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 5,5-Dibenzylimidazolidine-2,4-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, 5,5-Dibenzylimidazolidine-2,4-dione can interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5-Dibenzylimidazolidine-2,4-dione can change over time. The compound’s stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that 5,5-Dibenzylimidazolidine-2,4-dione can have lasting effects on cellular function, including changes in gene expression and protein levels. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 5,5-Dibenzylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, 5,5-Dibenzylimidazolidine-2,4-dione can exhibit toxic or adverse effects, which are important to consider in experimental settings.

Metabolic Pathways

5,5-Dibenzylimidazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 5,5-Dibenzylimidazolidine-2,4-dione within cells and tissues are important aspects of its biochemical analysis . The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These transport mechanisms are essential for understanding how 5,5-Dibenzylimidazolidine-2,4-dione reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of 5,5-Dibenzylimidazolidine-2,4-dione is a key factor in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

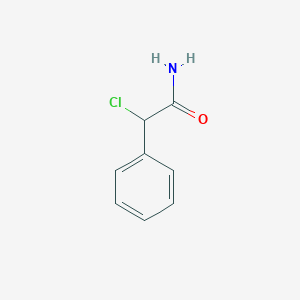

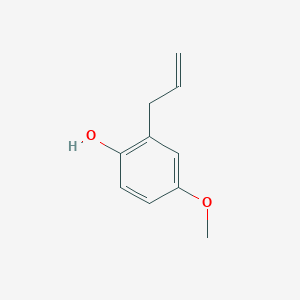

5,5-dibenzylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEFYRGLENJHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283782 | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23186-94-9 | |

| Record name | NSC33387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23186-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)